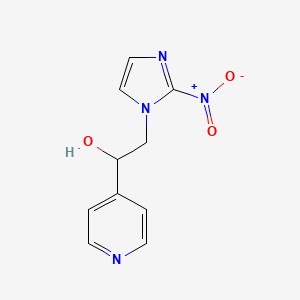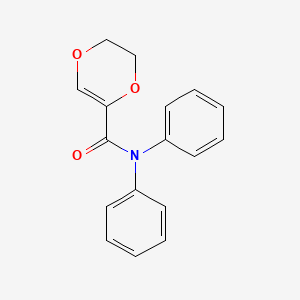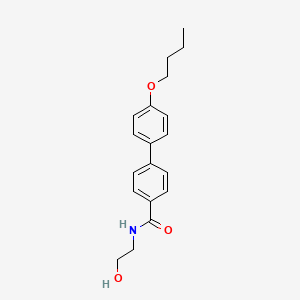![molecular formula C14H12N2O7S B3827620 N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine](/img/structure/B3827620.png)
N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine
Vue d'ensemble
Description
N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine, also known as HNG, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. HNG is a member of the sulfonylurea family of compounds and has been shown to have significant effects on various biological processes.
Mécanisme D'action
The mechanism of action of N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine is not fully understood, but it is thought to involve the inhibition of the ATP-sensitive potassium channels in pancreatic beta cells, which leads to an increase in insulin secretion. Additionally, N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on insulin secretion and glucose metabolism, N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine has been shown to have antioxidant properties, which may have implications for the treatment of various diseases associated with oxidative stress. Additionally, N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine has been shown to have neuroprotective effects, which may have implications for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine for lab experiments is its specificity for the ATP-sensitive potassium channels in pancreatic beta cells. This specificity allows for the selective targeting of these cells, which may be useful for studying the effects of N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine on insulin secretion and glucose metabolism. However, one limitation of N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine. One area of interest is the development of N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine analogs with improved specificity and efficacy. Additionally, further research is needed to fully understand the mechanisms of action of N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine and to identify potential therapeutic targets for the treatment of various diseases. Finally, studies are needed to determine the safety and efficacy of N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine in human clinical trials.
Applications De Recherche Scientifique
N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine has been studied extensively for its potential applications in scientific research. One of the primary applications of N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine is in the field of diabetes research. N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. Additionally, N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine has been shown to have anti-inflammatory effects, which may have implications for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
2-(4-hydroxy-N-(4-nitrophenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O7S/c17-12-5-1-10(2-6-12)15(9-14(18)19)24(22,23)13-7-3-11(4-8-13)16(20)21/h1-8,17H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOXYUXYNSZHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-chlorophenyl)-5-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B3827553.png)
![5-[(3-fluorophenoxy)methyl]-N-[(5-methyl-2-furyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3827568.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-[4-(methylthio)phenyl]acetamide](/img/structure/B3827579.png)
![2-[(2Z)-4-(4-bromophenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol hydrobromide](/img/structure/B3827585.png)
![(2,3-dimethylphenyl)[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B3827601.png)



![3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B3827628.png)
![(3-bromophenyl)[(2Z)-3-(3-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B3827630.png)
![2-[(4-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B3827641.png)

